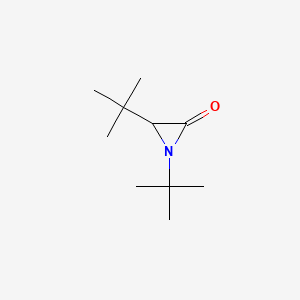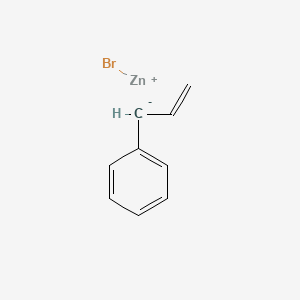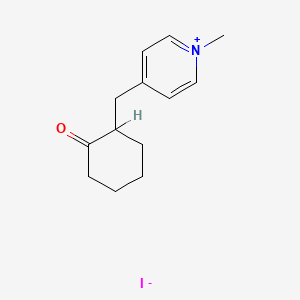
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with a cyclohexanone moiety
準備方法
The synthesis of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-oxocyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium salts with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
科学的研究の応用
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
類似化合物との比較
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: This compound is used as a fluorescent dye and solvatochromic probe.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties and applications in photonic devices.
1-Methyl-4-(2-(3-methoxy-4-hydroxyphenyl)ethenyl)pyridinium iodide: Studied for its potential biological activities and structural properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyridinium salts in various fields of research.
特性
CAS番号 |
13642-29-0 |
|---|---|
分子式 |
C13H18INO |
分子量 |
331.19 g/mol |
IUPAC名 |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclohexan-1-one;iodide |
InChI |
InChI=1S/C13H18NO.HI/c1-14-8-6-11(7-9-14)10-12-4-2-3-5-13(12)15;/h6-9,12H,2-5,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
PBFCUBYTGNGAIA-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C=C1)CC2CCCCC2=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



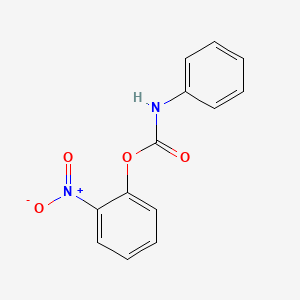
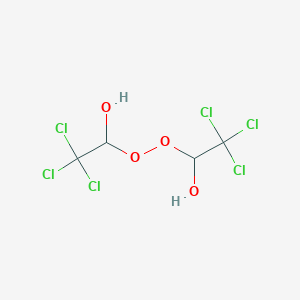
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
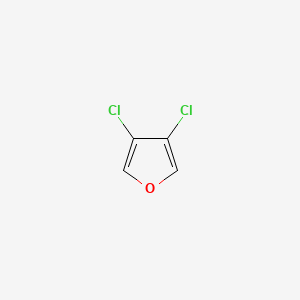
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
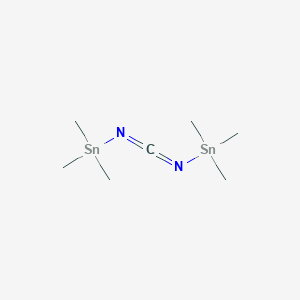
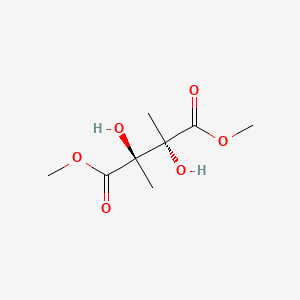
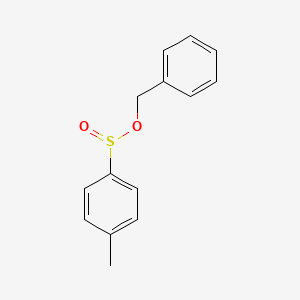
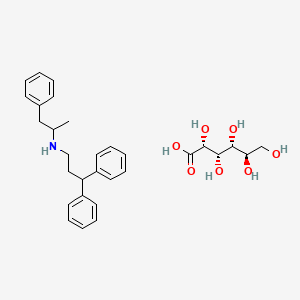

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
